molecular formula C21H16N4O4S B5915366 (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5915366
M. Wt: 420.4 g/mol
InChI Key: KPBFJABGPOBRTH-PQNHFCOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a thiadiazole ring, and a pyrimidine core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde.

    Formation of the Pyrimidine Core: The pyrimidine core is formed by the cyclization of a suitable precursor, such as a β-ketoester, with guanidine.

    Final Coupling Reaction: The final step involves the coupling of the benzodioxole moiety, the thiadiazole ring, and the pyrimidine core under specific reaction conditions, such as the use of a base and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

**(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5

Properties

IUPAC Name

(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-12-4-2-3-5-15(12)27-10-18-24-25-19(22)14(20(26)23-21(25)30-18)8-13-6-7-16-17(9-13)29-11-28-16/h2-9,22H,10-11H2,1H3/b14-8-,22-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBFJABGPOBRTH-PQNHFCOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=N)C(=CC4=CC5=C(C=C4)OCO5)C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC2=NN3C(=N)/C(=C/C4=CC5=C(C=C4)OCO5)/C(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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